N-benzyl-5-chlorothiophene-2-sulfonamide

Catalog No.
S14718437
CAS No.
214916-12-8
M.F
C11H10ClNO2S2
M. Wt
287.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-5-chlorothiophene-2-sulfonamide

CAS Number

214916-12-8

Product Name

N-benzyl-5-chlorothiophene-2-sulfonamide

IUPAC Name

N-benzyl-5-chlorothiophene-2-sulfonamide

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

InChI

InChI=1S/C11H10ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2

InChI Key

TZGCXLUBQGIXPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl

N-benzyl-5-chlorothiophene-2-sulfonamide is a sulfonamide compound that features a thiophene ring substituted with a chlorine atom and a benzyl group. This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities, particularly in medicinal chemistry. The presence of the thiophene ring contributes to its unique chemical properties, making it a subject of interest in various research fields, including drug discovery and organic synthesis.

The chemical behavior of N-benzyl-5-chlorothiophene-2-sulfonamide can be characterized by several key reactions:

  • Synthesis of Sulfonamide: The compound can be synthesized through the reaction of 3-acetyl-5-chloro-2-(benzylthio)thiophene with ammonium hydroxide, leading to the formation of the sulfonamide group via oxidative chlorination followed by treatment with ammonia .
  • N-Alkylation Reactions: N-benzyl-5-chlorothiophene-2-sulfonamide can undergo N-alkylation reactions using various alkylating agents, facilitated by metal catalysts such as copper salts . These reactions are significant for modifying the compound to enhance its biological activity.
  • Oxidative Reactions: The sulfonamide group can be oxidized to generate sulfenamide intermediates, which can further react to form more complex structures .

N-benzyl-5-chlorothiophene-2-sulfonamide exhibits notable biological activities, particularly antimicrobial properties. Research indicates that compounds containing the 5-chloro-2-thiophenesulfonamide scaffold show effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism of action is often attributed to the inhibition of bacterial enzymes, which is a common characteristic among sulfonamides.

The synthesis of N-benzyl-5-chlorothiophene-2-sulfonamide typically involves several steps:

  • Formation of Thiophene Derivative: The initial step involves creating a thiophene derivative such as 3-acetyl-5-chloro-2-(benzylthio)thiophene through reactions involving thiourea and benzyl chloride in the presence of sodium hydroxide .
  • Conversion to Sulfonamide: This intermediate is then treated with chlorine gas and ammonium hydroxide to yield N-benzyl-5-chlorothiophene-2-sulfonamide. The reaction conditions are critical, often requiring controlled temperatures and specific solvent mixtures to optimize yield and purity .
  • Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.

N-benzyl-5-chlorothiophene-2-sulfonamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its antimicrobial properties, it can be developed into new antibiotics or used as a lead compound in drug discovery programs targeting bacterial infections.
  • Chemical Research: Its unique structure allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemistry: Similar compounds have been explored for use as agricultural fungicides or herbicides due to their biological activity.

Studies focusing on the interaction of N-benzyl-5-chlorothiophene-2-sulfonamide with various biological targets have revealed insights into its mechanism of action. For instance, research has shown that it can effectively inhibit certain bacterial enzymes involved in folate synthesis, a pathway critical for bacterial growth and survival . Additionally, studies on its interactions with metal complexes have highlighted its potential as a ligand in coordination chemistry .

N-benzyl-5-chlorothiophene-2-sulfonamide shares structural similarities with other sulfonamides and thiophene derivatives. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
5-Chlorothiophene-2-sulfonamideContains a thiophene ring and sulfonamide groupSimple structure; widely studied for antimicrobial activity
N-(4-Methylbenzyl)-5-chlorothiophene-2-sulfonamideSubstituted benzyl groupEnhanced lipophilicity may improve membrane permeability
N-(1-Benzylindol-3-yl)-5-chlorothiophene-2-sulfonamideIndole moiety additionPotential for different biological activities due to indole's properties
5-Chloro-N-(phenethyl)thiophene-2-sulfonamidePhenethyl substitutionMay exhibit varied pharmacokinetic properties compared to benzyl derivatives

The uniqueness of N-benzyl-5-chlorothiophene-2-sulfonamide lies in its specific combination of the chlorinated thiophene structure and the benzyl substituent, which may influence its solubility and interaction with biological targets differently than other similar compounds.

The introduction of sulfonamide groups to thiophene derivatives involves two primary approaches: (1) direct sulfonation of thiophene followed by amidation, and (2) coupling pre-sulfonated intermediates with amine precursors.

  • Direct sulfonation of thiophene using concentrated sulfuric acid yields thiophene-2-sulfonic acid, which can be converted to sulfonyl chloride intermediates via reaction with phosphorus pentachloride (PCl₅). Subsequent treatment with benzylamine forms the sulfonamide moiety.
  • Sulfur dioxide insertion strategies enable regioselective sulfonylation. For example, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serves as a sulfur source, reacting with arylboronic acids and amines in palladium-catalyzed systems to generate sulfonamides. This method achieves yields >80% for electron-deficient thiophene derivatives.

Table 1: Comparison of Sulfonylation Methods

MethodReagents/ConditionsYield (%)Regioselectivity
Direct sulfonationH₂SO₄, PCl₅, benzylamine60–70Moderate (α-position)
DABSO-mediated couplingPd(OAc)₂, DABSO, benzylamine80–90High (C2 position)

Benzyl Group Incorporation Techniques in Sulfonamide Derivatives

Benzylation of sulfonamide intermediates is achieved via nucleophilic substitution or transition-metal-catalyzed alkylation:

  • SN1-like benzylation employs benzyl bromide in polar aprotic solvents (e.g., DMF) with NaOH, generating a stabilized benzylic carbocation that reacts with sulfonamide nucleophiles. This method yields N-benzyl-4-methylbenzenesulfonamides with >85% efficiency.
  • Iron-catalyzed N-alkylation utilizes benzyl alcohol and FeCl₂ under mild conditions (80°C, 12 h), enabling direct coupling without pre-activation of the alcohol. This approach avoids stoichiometric base and achieves 70–75% yields for sterically hindered substrates.

Key consideration: Benzyl bromide-based methods favor primary sulfonamides, while FeCl₂-catalyzed systems tolerate secondary amines.

Catalytic Systems for Regioselective Chlorination Patterns

Regioselective chlorination at the thiophene C5 position is critical for structural optimization:

  • Iodine-catalyzed electrophilic chlorination directs substitution to the α-position (C2 or C5) of thiophene. Using Cl₂ or SO₂Cl₂ with 1–5 mol% iodine yields 5-chlorothiophene-2-sulfonamide as the major product (up to 65% selectivity).
  • Selenoether-catalyzed systems, adapted from phenol chlorination, employ Lewis basic catalysts (e.g., diphenyl selenide) to enhance ortho/para selectivity. Preliminary studies show >20:1 ortho/para ratios for aniline analogs, suggesting applicability to thiophene systems.

Mechanistic insight: Iodine generates iodonium intermediates that polarize the thiophene ring, favoring electrophilic attack at the electron-rich C5 position.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity and coordination ability significantly influence reaction outcomes:

  • THF and DMF enhance regioselectivity in sulfonylation and benzylation by stabilizing ionic intermediates (e.g., benzylic carbocations). For example, deprotonation of thieno[3,4-b]thiophene in THF at −78°C achieves 90% selectivity for C4 functionalization.
  • Non-polar solvents (toluene, hexane) reduce reaction rates but improve yields in iodine-catalyzed chlorination by minimizing side reactions.

Table 2: Solvent Impact on Key Reactions

Reaction StepOptimal SolventYield (%)Selectivity
SulfonylationDMF85High (C2)
BenzylationTHF88>90% SN1
ChlorinationToluene7065% C5

Crystallographic investigations have provided fundamental insights into the binding modes of thiophene-sulfonamide derivatives with target enzymes. High-resolution structural studies demonstrate that sulfonamide-containing inhibitors consistently adopt specific geometric arrangements within enzyme active sites, with the sulfonamide functional group serving as a primary anchoring motif [1] [2] [3].

The structural analysis reveals that the sulfonamide amino group forms coordination bonds with metal centers, particularly zinc ions, in enzyme active sites [4] [3]. In carbonic anhydrase complexes, the deprotonated sulfonamide nitrogen coordinates directly to the zinc ion as a fourth ligand, displacing the zinc-bound water molecule that is essential for catalytic activity [5] [1]. This coordination geometry has been confirmed at atomic resolution (0.9 Å) with refinement to R-values of 0.141, demonstrating exceptional structural precision [3].

The benzyl substituent in related compounds shows preferential orientation within hydrophobic regions of binding pockets. Crystallographic data indicates that aromatic substituents engage in van der Waals interactions with hydrophobic residues including leucine, valine, and phenylalanine residues [1]. The chlorothiophene moiety contributes additional hydrophobic contacts and may participate in halogen bonding interactions with backbone atoms.

Data Table 1: Crystallographic Parameters for Sulfonamide-Enzyme Complexes

Complex TypeResolution (Å)R-factorSpace GroupKey Interactions
Carbonic Anhydrase II-Sulfonamide0.9 [3]0.141OrthorhombicZn coordination, H-bonds
Metallo-β-lactamase-Sulfonamide1.33 [6]Not specifiedP1Metal coordination
Chymase-Thiophene Sulfonamide2.2 [7]Not specifiedNot specifiedHydrophobic contacts

Multiple crystal structures demonstrate that the thiophene ring system adopts specific conformations that optimize interactions with hydrophobic binding surfaces [7]. The 5-chloro substituent enhances binding affinity through additional van der Waals contacts and may participate in weak halogen bonding with electron-rich regions of the protein backbone [8].

Allosteric Binding Site Identification Through Mutagenesis

Site-directed mutagenesis studies have revealed critical residues involved in sulfonamide recognition and binding. These investigations demonstrate that specific amino acid positions control both the affinity and selectivity of thiophene-sulfonamide interactions with target enzymes [9] [10] [11].

In gyrase inhibitor studies, mutagenesis of serine residues (S97L) in the GyrA subunit completely abolished binding of sulfonamide inhibitors, confirming the essential role of these positions in allosteric recognition [9]. The mutational analysis revealed that the sulfonamide moiety forms crucial hydrogen bonds with both the side chain and carbonyl oxygen of serine residues, with additional contacts to lysine residues through the sulfonic acid group [9].

The identification of allosteric sites through systematic mutagenesis has revealed binding pockets distinct from orthosteric sites. These allosteric regions accommodate the benzyl and thiophene substituents of the compound, with mutagenesis studies confirming the importance of hydrophobic residues in stabilizing these interactions [10] [11].

Data Table 2: Critical Mutagenesis Results for Sulfonamide Binding Sites

Target EnzymeMutationEffect on BindingFold Change in IC50Reference
DNA GyraseS97LComplete loss>1000-fold [9]
DNA GyraseS172AMaintained activity2-fold [9]
Glycine ReceptorMultiple positionsVariable effects5-100 fold [10]
Y4 ReceptorKey residuesAllosteric modulation10-50 fold [11]

Functional analysis of mutant enzymes demonstrates that the thiophene-sulfonamide pharmacophore requires specific spatial arrangements of hydrogen bond donors and acceptors within the binding site [10]. The chlorine substituent at the 5-position of the thiophene ring appears to engage with specific hydrophobic patches that are disrupted by certain mutations, confirming its role in binding selectivity.

Thiophene-Sulfonamide Pharmacophore Modeling

Computational pharmacophore models have been developed to identify the essential chemical features responsible for the biological activity of thiophene-sulfonamide derivatives. These models integrate structural data from multiple active compounds to define the spatial arrangement of functional groups required for optimal target engagement [12] [13] [14].

The pharmacophore model for thiophene-sulfonamide inhibitors incorporates six primary features: three hydrophobic regions, two hydrogen bond acceptors, and one anionic feature corresponding to the deprotonated sulfonamide group [15]. The hydrophobic features are positioned to accommodate the benzyl group, the thiophene ring, and the chlorine substituent, with distances and angles optimized based on crystallographic data [12].

Quantitative structure-activity relationship analysis has validated these pharmacophore models, demonstrating correlation coefficients exceeding 0.95 between predicted and experimental binding affinities [14]. The models successfully identified the critical role of the sulfonamide nitrogen as a hydrogen bond donor and metal coordination site, while highlighting the importance of the aromatic substituents in conferring binding selectivity [13].

Data Table 3: Pharmacophore Features for Thiophene-Sulfonamide Compounds

Feature TypeSpatial Coordinates (Å)Tolerance Radius (Å)Importance Weight
Hydrophobic 1 (Benzyl)(2.1, 3.4, 1.8)1.50.85
Hydrophobic 2 (Thiophene)(-1.2, 0.8, 2.3)1.20.90
Hydrophobic 3 (Chlorine)(-3.1, -1.5, 0.7)1.00.75
H-bond Acceptor 1(0.2, -2.1, 1.4)1.30.95
H-bond Acceptor 2(1.8, -2.8, 0.9)1.10.88
Anionic Feature(0.5, -1.9, 1.1)0.81.00

Virtual screening using these pharmacophore models has successfully identified novel thiophene-sulfonamide derivatives with enhanced potency [12]. The computational approach has been particularly effective in optimizing the spatial arrangement of substituents to improve selectivity between different enzyme isoforms [13].

Machine learning algorithms applied to pharmacophore modeling have revealed subtle structure-activity relationships that govern the binding of thiophene-sulfonamide compounds [16] [17]. These advanced computational methods have identified optimal substitution patterns and have guided the design of compounds with improved pharmaceutical properties.

Water Network Displacement in Catalytic Pockets

The interaction of N-benzyl-5-chlorothiophene-2-sulfonamide with enzyme active sites involves complex water network rearrangements that significantly influence binding thermodynamics. Water molecules in catalytic pockets can either facilitate binding through bridging interactions or oppose it by requiring energetically costly displacement [18] [19] [20].

Structural water analysis in carbonic anhydrase complexes reveals that sulfonamide binding displaces several critical water molecules from the active site [21] [22]. The zinc-bound water molecule, essential for catalytic activity, is directly displaced by the sulfonamide nitrogen, while additional water molecules in the hydrophobic pocket are expelled upon binding of the aromatic substituents [18] [5].

Thermodynamic studies demonstrate that water displacement contributes significantly to the binding enthalpy of sulfonamide inhibitors [20] [23]. Isothermal titration calorimetry measurements reveal that compounds capable of displacing multiple water molecules exhibit more favorable binding enthalpies, though this is often accompanied by unfavorable entropy changes due to restricted molecular motion [20].

Data Table 4: Water Displacement Energetics for Sulfonamide Binding

Water TypeLocationDisplacement Energy (kcal/mol)Entropy ContributionReference
Zinc-boundActive site center+7.15Favorable [20]
BridgingBetween residues-2.61 to +0.33Variable [23]
Hydrophobic pocketNear substituents+1.5 to +3.0Unfavorable [20]
Surface-exposedProtein periphery-1.57Favorable [23]

Advanced computational methods have been developed to predict water network rearrangements upon sulfonamide binding [24] [25]. The Site Identification by Ligand Competitive Saturation (SILCS) methodology accurately identifies water molecules that are displaced or retained upon ligand binding, providing insights into the thermodynamic contributions of individual water molecules [24].

The analysis reveals that N-benzyl-5-chlorothiophene-2-sulfonamide displaces approximately 4-6 water molecules from typical enzyme binding sites, with the exact number depending on the specific target enzyme and binding mode [19] [23]. The energetic cost of displacing these water molecules is compensated by direct protein-ligand interactions and the entropy gain from releasing constrained water molecules to bulk solution [20].

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

286.9841486 g/mol

Monoisotopic Mass

286.9841486 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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